4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine

Description

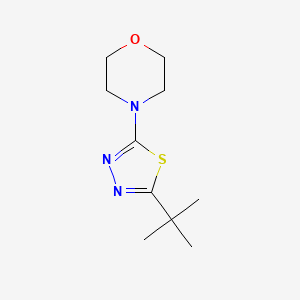

Structure

3D Structure

Properties

IUPAC Name |

4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS/c1-10(2,3)8-11-12-9(15-8)13-4-6-14-7-5-13/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCYPCDTVRPKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine is expected to exhibit distinct signals corresponding to the protons of the tert-butyl and morpholine (B109124) groups. The nine equivalent protons of the tert-butyl group would likely appear as a sharp singlet in the upfield region, typically around 1.3-1.5 ppm, due to the shielding effect of the electron-donating alkyl group.

The eight protons of the morpholine ring are chemically non-equivalent and are expected to appear as two distinct multiplets. The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) are anticipated to resonate at a lower field, likely in the range of 3.5-3.8 ppm. The four protons on the carbons adjacent to the oxygen atom (O-CH₂) would appear at a slightly different chemical shift, typically around 3.7-4.0 ppm. The coupling between these adjacent methylene (B1212753) groups would result in triplet-like patterns for both sets of signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-butyl (-C(CH₃)₃) | ~1.4 | Singlet | 9H |

| Morpholine (-N-CH₂-) | ~3.6 | Triplet | 4H |

| Morpholine (-O-CH₂-) | ~3.8 | Triplet | 4H |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The 1,3,4-thiadiazole (B1197879) ring is expected to show two distinct signals for its carbon atoms, typically in the highly deshielded region of the spectrum, around 160-180 ppm. dergipark.org.trmdpi.com The carbon attached to the tert-butyl group (C5) would likely resonate at a slightly different chemical shift compared to the carbon attached to the morpholine nitrogen (C2).

The tert-butyl group itself would exhibit two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The quaternary carbon is expected around 30-40 ppm, while the methyl carbons would appear in the upfield region, around 28-32 ppm. mdpi.com

The morpholine ring would display two signals for its four carbon atoms. The two carbons bonded to the nitrogen atom are expected to resonate around 45-55 ppm, while the two carbons bonded to the oxygen atom would be found further downfield, typically in the range of 65-70 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiadiazole (C2) | ~170 |

| Thiadiazole (C5) | ~175 |

| tert-butyl (quaternary C) | ~35 |

| tert-butyl (-CH₃) | ~30 |

| Morpholine (-N-CH₂-) | ~50 |

| Morpholine (-O-CH₂-) | ~67 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be invaluable. A Correlation Spectroscopy (COSY) experiment would confirm the coupling between the two sets of methylene protons within the morpholine ring. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish the direct one-bond correlations between the protons and the carbons to which they are attached. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range (two- and three-bond) correlations, which would be crucial for confirming the connectivity between the morpholine ring, the 1,3,4-thiadiazole ring, and the tert-butyl group.

Infrared Spectroscopy (IR)

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Characteristic Functional Group Vibrations

The IR spectrum of this compound is expected to show several characteristic absorption bands. The C-H stretching vibrations of the tert-butyl and morpholine alkyl groups would appear in the region of 2850-3000 cm⁻¹. The C-N stretching vibration of the morpholine ring and its attachment to the thiadiazole ring would likely be observed in the 1200-1350 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring would give rise to a strong absorption band around 1100-1150 cm⁻¹. researchgate.net The characteristic vibrations of the 1,3,4-thiadiazole ring, including C=N and C-S stretching, are expected to appear in the fingerprint region, typically between 1400-1650 cm⁻¹ and 650-800 cm⁻¹, respectively. dergipark.org.tr

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (alkyl) | 2850-3000 |

| C=N stretch (thiadiazole) | 1600-1650 |

| C-N stretch | 1200-1350 |

| C-O-C stretch (ether) | 1100-1150 |

| C-S stretch | 650-800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the characteristic loss of the tert-butyl group as a stable carbocation, leading to a prominent peak at [M-57]⁺. Other potential fragmentation pathways could include the cleavage of the morpholine ring and the fragmentation of the thiadiazole ring, providing further structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with a chemical formula of C10H17N3OS, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated by summing the exact masses of its constituent atoms (carbon, hydrogen, nitrogen, oxygen, and sulfur). This calculated value serves as a benchmark for experimental verification.

Interactive Data Table: Theoretical HRMS Data

| Ion Formula | Calculated m/z |

|---|

Note: The calculated m/z (mass-to-charge ratio) corresponds to the theoretical exact mass of the protonated molecule.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight of a compound but can also offer insights into its structure through the analysis of its fragmentation pattern. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the connectivity of the atoms.

For this compound, the fragmentation is expected to occur at the weaker bonds. Plausible fragmentation pathways would involve the cleavage of the tert-butyl group, the morpholine ring, or the bonds connecting the morpholine to the thiadiazole ring. The stability of the resulting fragments will influence the intensity of their corresponding peaks in the mass spectrum.

Interactive Data Table: Plausible Mass Spectrometry Fragments

| Fragment Structure | Proposed Fragmentation | Theoretical m/z |

|---|---|---|

| [C4H9]⁺ | Loss of the tert-butyl group from the thiadiazole ring. | 57.0704 |

| [C4H8NO]⁺ | Cleavage and fragmentation of the morpholine ring. | 86.0606 |

| [C6H8N3S]⁺ | Loss of the morpholine ring and a hydrogen atom. | 154.0439 |

Note: The m/z values are theoretical and represent the most likely fragmentation pathways for this molecule.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and proposed formula of the compound.

The theoretical elemental composition of this compound (C10H17N3OS) is calculated based on the atomic weights of its constituent elements and its molecular weight.

Interactive Data Table: Theoretical Elemental Analysis Data

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 52.83 |

| Hydrogen | H | 7.54 |

| Nitrogen | N | 18.48 |

| Oxygen | O | 7.04 |

Note: These percentages are calculated based on the molecular formula C10H17N3OS and the standard atomic weights of the elements.

An extensive search of scientific literature has been conducted to gather information on the in vitro biological activities of the chemical compound This compound . Despite a thorough review of available research, no specific studies detailing the enzyme inhibition or antimicrobial activities for this particular compound could be located.

The investigation sought to find data pertaining to the following biological activities as outlined:

Enzyme Inhibition Studies:

Aldose Reductase Inhibition Potential (in vitro)

α-Glucosidase Inhibition Potential (in vitro)

Inhibition of other relevant enzymatic targets, such as Matrix Metalloproteinases.

Antimicrobial Activity Assessment (In Vitro):

Antibacterial activity against Gram-positive and Gram-negative strains.

Antifungal activity against specific fungal species.

While numerous studies have been published on the biological activities of the broader class of 1,3,4-thiadiazole derivatives, the research did not yield specific experimental data for the compound with the precise combination of a tert-butyl group at the 5-position and a morpholine ring at the 2-position of the thiadiazole core.

Therefore, the requested article, with its detailed sections and data tables on the biological activities of "this compound," cannot be generated at this time due to the absence of published scientific findings for this specific molecule.

Investigation of Biological Activities in Vitro Focus

Antimicrobial Activity Assessment (In Vitro)

Minimum Inhibitory Concentration (MIC) Determination

There is no available data from in vitro studies detailing the Minimum Inhibitory Concentration (MIC) of 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine against various microbial strains.

Antiproliferative Activity Against Cancer Cell Lines (In Vitro)

No research findings were identified that specifically report on the in vitro antiproliferative activity of this compound against prostate, breast, rectal, lung, or bladder cancer cell lines.

There are no published studies that have investigated the effect of this compound on the cell cycle of cancer cells, and therefore, no data on its potential to induce G0/G1 phase arrest is available.

The inhibitory effect of this compound on specific cellular signaling pathways, such as the ERK1/2 kinase pathway, has not been reported in the scientific literature.

Antioxidant Activity Evaluation (In Vitro)

No data is available from studies that have evaluated the in vitro antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

An extensive search for scientific literature detailing the in vitro biological activities of the specific chemical compound This compound did not yield specific research findings for the requested assays.

There is no available data in the public domain regarding this compound's performance in the ABTS Radical Cation Decolorization Assay or its Antileishmanial Activity against either promastigote or amastigote forms.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified subsections. The research data required to populate the sections on the ABTS assay and antileishmanial activity for this particular compound does not appear to be published in accessible scientific literature.

Structure Activity Relationship Sar Studies and Molecular Interactions

Elucidation of Key Structural Motifs for Biological Activity

The foundational element of the target compound is the 1,3,4-thiadiazole (B1197879) ring, a five-membered heterocycle that is a well-established pharmacophore in medicinal chemistry. nih.govmdpi.com This ring system is a bioisostere of pyrimidine (B1678525), a core structure in nucleic bases, which may allow some of its derivatives to interfere with processes like DNA replication. researchgate.netnih.gov The inherent mesoionic character of the 1,3,4-thiadiazole ring is thought to enhance the ability of these compounds to cross biological membranes and interact with target proteins. researchgate.netnih.gov

The biological potential of thiadiazoles is often realized through a 2,5-disubstituted pattern, where different functional groups can be attached to modulate potency, selectivity, and pharmacokinetic properties. nih.gov In the case of 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine, the two key substituents are:

A tert-butyl group at the C5 position.

A morpholine (B109124) ring attached via its nitrogen atom to the C2 position.

The combination of a central aromatic heterocycle with specific, strategically chosen substituents is a common and effective approach in the design of bioactive molecules.

Influence of the tert-Butyl Group on Activity

The tert-butyl group is a bulky, non-polar substituent that significantly influences the lipophilicity and steric profile of the molecule. Its primary role in SAR is often to engage in hydrophobic interactions within a specific binding pocket of a target protein.

However, the tert-butyl group is known to be susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance from the body. nih.gov This metabolic liability is a significant consideration in drug design. Research has shown that replacing the tert-butyl group with bioisosteres that mimic its shape and size but are less prone to metabolism can improve pharmacokinetic profiles. For example, a trifluoromethylcyclopropyl group has been successfully used as a metabolically more stable replacement for the tert-butyl group. nih.gov Despite its potential for metabolic instability, the inclusion of a tert-butyl group often leads to high potency when it is a perfect fit for a hydrophobic receptor pocket. nih.gov

| Compound ID | Key Structural Feature | In Vitro Half-Life (HLM, min) | In Vivo Clearance (Rat, mL/min/kg) |

|---|---|---|---|

| 1 | tert-Butyl | 15 | 63 |

| 9 | Trifluoromethylcyclopropyl (Cp-CF3) | >180 | 14 |

| 11 | tert-Butyl | <15 | 86 |

| 12 | Trifluoromethylcyclopropyl (Cp-CF3) | 153 | 32 |

Influence of the Morpholine Moiety on Activity

The morpholine ring is a saturated heterocycle frequently incorporated into drug candidates to fine-tune their properties. Its inclusion can enhance metabolic stability and improve aqueous solubility, which are desirable pharmacokinetic characteristics. acs.org The oxygen atom within the morpholine ring is a key feature, as it can act as a hydrogen bond acceptor, potentially forming a crucial interaction with the amino acid residues of a biological target.

The effect of adding a morpholine moiety on biological activity can be highly dependent on the specific molecular scaffold and its target. For instance, in the development of certain Polθ inhibitors, a morpholine derivative demonstrated both high potency and robust metabolic stability. acs.org Conversely, in other structural contexts, the introduction of a morpholine ring has led to diminished potency, highlighting the importance of its specific placement and orientation within the molecule. acs.org

Comparative Analysis with Related Thiadiazole Derivatives

To understand the specific contributions of the tert-butyl and morpholine groups, it is useful to compare this compound with other related thiadiazole derivatives.

Variation at the C5 Position: Replacing the bulky tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or with aromatic rings (e.g., phenyl) would significantly alter the steric and electronic profile. A smaller alkyl group would reduce lipophilicity and the potential for strong hydrophobic interactions. An aryl group could introduce potential for pi-stacking interactions but would drastically change the shape of the molecule.

Variation at the C2 Position: The morpholine ring can be compared to other amine substituents. For example, derivatives with a simple amino (-NH2) or dimethylamino [-N(CH3)2] group would be less sterically hindered but might have different hydrogen bonding capabilities and solubility profiles. Piperazine is another common heterocyclic substituent that can offer an additional site for substitution to further modulate properties.

Variation of the Heterocyclic Core: The 1,3,4-thiadiazole ring itself is often critical for activity. Studies have shown that replacing it with its oxygen bioisostere, the 1,3,4-oxadiazole ring, can lead to a dramatic decrease in biological activity, underscoring the importance of the sulfur atom for interaction with the target. nih.gov

| Core Scaffold | C2-Substituent | C5-Substituent | General Impact on Activity/Properties |

|---|---|---|---|

| 1,3,4-Thiadiazole | -Morpholine | -tert-Butyl | Combines hydrophobic C5 interaction with potentially favorable pharmacokinetic properties from morpholine. |

| 1,3,4-Thiadiazole | -NH-Aryl | -Aryl | Activity often depends on substitution patterns on the aryl rings (e.g., halogens). nih.gov |

| 1,3,4-Thiadiazole | -Alkylthio | -Nitrothienyl | Structure of the alkyl chain and the sulfur oxidation state (sulfide, sulfoxide, sulfone) dramatically impacts antibacterial activity. researchgate.net |

| 1,3,4-Oxadiazole | (Various) | (Various) | Often shows significantly lower potency compared to the corresponding thiadiazole analog. nih.gov |

Pharmacophore Modeling

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.comfrontiersin.org A pharmacophore model for a class of compounds typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

For 1,3,4-thiadiazole derivatives, the ring itself is a central feature, providing the structural scaffold for the other pharmacophoric elements. mdpi.com Based on the structure of this compound, a hypothetical pharmacophore model can be proposed.

| Pharmacophoric Feature | Corresponding Structural Motif | Potential Interaction |

|---|---|---|

| Hydrophobic Group | tert-Butyl group | Van der Waals or hydrophobic interactions with a non-polar pocket in the target protein. |

| Hydrogen Bond Acceptor | Oxygen atom of the morpholine ring | Formation of a hydrogen bond with a donor group (e.g., -NH or -OH) on the target. |

| Hydrogen Bond Acceptor | Nitrogen atoms of the thiadiazole ring | Potential hydrogen bond formation, contributing to binding affinity. |

| Heteroaromatic Ring | 1,3,4-Thiadiazole ring | Serves as a rigid scaffold and may participate in various interactions within the binding site. |

This model suggests that the compound's activity likely relies on a precise spatial orientation of a bulky hydrophobic group and at least one hydrogen bond acceptor, all held in place by the thiadiazole scaffold.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific molecular docking studies were found for 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine, research on analogous compounds offers valuable information on how this class of molecules may interact with protein targets.

Ligand-Protein Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)

Studies on various 1,3,4-thiadiazole (B1197879) derivatives consistently highlight the importance of hydrogen bonds and hydrophobic interactions in their binding to protein active sites. For instance, in related morpholino-substituted imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazole compounds, the nitrogen atoms of the thiadiazole ring and the oxygen atom of the morpholine (B109124) ring are potential hydrogen bond acceptors. biointerfaceresearch.com The tert-butyl group, a prominent feature of the target compound, is expected to engage in significant hydrophobic interactions within a protein's binding pocket. These non-covalent interactions are crucial for the stability of the ligand-protein complex.

Target Protein Selection (e.g., α-GLY, AR, cancer proteins)

The 1,3,4-thiadiazole scaffold is present in molecules investigated for a wide range of biological activities, suggesting potential interactions with various protein targets.

α-Glucosidase (α-GLY): Derivatives of 1,3,4-thiadiazole have been studied as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Molecular docking simulations of these derivatives have shown interactions with key residues in the active site of α-glucosidase, suggesting that this compound could potentially be explored for similar activity. mdpi.comnih.govnih.gov

Androgen Receptor (AR): The androgen receptor is a target in the treatment of prostate cancer. While direct studies on the interaction of this specific compound with AR are unavailable, some thiadiazole derivatives have been investigated as AR antagonists. nih.gov

Cancer Proteins: The 1,3,4-thiadiazole nucleus is a common feature in compounds designed as anticancer agents, targeting various proteins involved in cancer progression such as kinases. nih.gov For example, structurally related N-(5-morpholino-2-arylimidazo[2,1-b] nih.govmdpi.comnih.govthiadiazol-6-yl)carboxamides have been docked against Fer kinase, a protein implicated in cancer. biointerfaceresearch.com These studies revealed that the morpholine and thiadiazole moieties play a role in binding to the kinase domain. biointerfaceresearch.com

Interactive Data Table: Molecular Docking of a Related Morpholino-Thiadiazole Derivative with Fer Kinase The table below shows the binding energies and interacting residues for a structurally related compound, N-(5-morpholino-2-arylimidazo[2,1-b] nih.govmdpi.comnih.govthiadiazol-6-yl)carboxamide, with Fer kinase, which can provide a model for the potential interactions of the title compound. biointerfaceresearch.com

| Compound Derivative | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| 2a | -7.9 | Asp 702 |

| 2b | -8.8 | Asn 573, Asp 684, Asn 689, Asp 702, Lys 591 |

| 2d | -8.8 | Asn 573, Asp 684, Asn 689, Asp 702, Lys 591 |

| 2f | -8.9 | Asn 573, Asp 702, Arg 688, Asp 644 |

Note: This data is for a related compound and not this compound.

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules.

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. mdpi.com

For 1,3,4-thiadiazole derivatives, theoretical studies have shown that the distribution of HOMO and LUMO is influenced by the nature of the substituents on the thiadiazole ring. dergipark.org.tr Generally, the HOMO is distributed over the more electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. For this compound, it can be hypothesized that the HOMO would have significant contributions from the sulfur and nitrogen atoms of the thiadiazole and morpholine rings, while the LUMO might be more localized on the thiadiazole ring itself. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are useful in visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are dictated by the geometric preferences of its constituent rings and the rotational barriers of the connecting bonds. A comprehensive understanding of its conformational landscape is crucial for elucidating its structure-activity relationships. While direct crystallographic or detailed computational studies for this specific molecule are not extensively available in the public domain, a robust conformational analysis can be constructed based on the well-established principles of its core components: the morpholine ring, the 1,3,4-thiadiazole ring, and the tert-butyl group.

Morpholine Ring Conformation

The morpholine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation, which minimizes both angular and torsional strain. acs.org This is analogous to the cyclohexane (B81311) ring. The boat conformation is significantly higher in energy and is generally considered a transition state in the ring-inversion process. acs.org Spectroscopic and computational studies on a variety of N-substituted morpholines have consistently identified the chair form as the ground-state conformation. acs.orgresearchgate.net

In the chair conformation of this compound, the 1,3,4-thiadiazol-2-yl substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms on the same side of the ring. Given the steric bulk of the substituted thiadiazole ring, it is highly probable that it preferentially occupies the equatorial position to achieve greater thermodynamic stability.

| Atoms (IUPAC Numbering) | Expected Dihedral Angle Range (°) |

|---|---|

| C2-C3-O4-C5 | 55 to 65 |

| C3-O4-C5-C6 | -55 to -65 |

| O4-C5-C6-N1 | 55 to 65 |

| C5-C6-N1-C2 | -55 to -65 |

| C6-N1-C2-C3 | 55 to 65 |

| N1-C2-C3-O4 | -55 to -65 |

1,3,4-Thiadiazole Ring and Linkage

The 1,3,4-thiadiazole ring is an aromatic five-membered heterocycle and is, therefore, planar. The key conformational variables for this part of the molecule are the rotation around the single bond connecting the morpholine nitrogen to the C2 carbon of the thiadiazole ring and the rotation of the tert-butyl group attached to the C5 carbon.

Computational studies on similar 1,3,4-thiadiazole derivatives have been performed using methods like Density Functional Theory (DFT) to determine stable geometries. rsc.orgdergipark.org.tr The orientation of the morpholine ring relative to the thiadiazole ring will be influenced by a balance of steric effects and potential weak intramolecular interactions. The planarity of the thiadiazole ring and the chair conformation of the morpholine ring are the most stable arrangements for these individual components.

Tert-Butyl Group Rotation

The tert-butyl group is known for its significant steric bulk. The rotation around the C-C bond connecting the tert-butyl group to the thiadiazole ring is a critical conformational parameter. The rotational barrier for a tert-butyl group is influenced by the steric hindrance imposed by the adjacent atoms. In this molecule, the primary steric interactions would be with the sulfur and nitrogen atoms of the thiadiazole ring. Computational studies on molecules with tert-butyl groups attached to aromatic or heterocyclic rings have shown that the energy barrier to rotation is typically in the range of a few kcal/mol. researchgate.net This relatively low barrier suggests that at room temperature, the tert-butyl group is likely to be freely rotating, though certain staggered conformations that minimize eclipsing interactions with the thiadiazole ring atoms will be more populated.

| Rotating Bond | Description | Estimated Energy Barrier (kcal/mol) |

|---|---|---|

| Morpholine Ring Inversion | Chair-to-Chair Interconversion | ~10 |

| C(thiadiazole)-N(morpholine) | Rotation of the two ring systems relative to each other | 2 - 5 |

| C(thiadiazole)-C(tert-butyl) | Rotation of the tert-butyl group | 4 - 6 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(5-tert-butyl-1,3,4-thiadiazol-2-yl)morpholine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives in acidic or refluxing ethanol media. For example, similar thiadiazole derivatives are synthesized via refluxing intermediates in ethanol, followed by recrystallization from DMF-EtOH (1:1) mixtures to improve purity . Key parameters include temperature control (reflux at ~80°C), solvent polarity, and stoichiometric ratios of reactants. Tert-butyl groups may require protection/deprotection steps to avoid steric hindrance during cyclization .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm the morpholine and thiadiazole moieties, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography (e.g., CIF files) resolves stereochemistry and crystal packing, as seen in related thiadiazole derivatives . Infrared (IR) spectroscopy identifies functional groups like C=S or N-H stretches .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Antimicrobial activity is tested via broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria. Anticancer potential is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Enzymatic inhibition (e.g., COX-2, kinase assays) requires spectrophotometric monitoring of substrate conversion rates .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between structural analogs of this compound?

- Methodological Answer : Comparative SAR studies should isolate variables (e.g., substituent effects on the thiadiazole ring). For instance, fluorophenyl groups enhance antimicrobial activity, while tert-butyl groups may reduce solubility, affecting bioavailability . Use molecular docking (AutoDock Vina) to correlate steric/electronic properties with target binding (e.g., bacterial DNA gyrase) . Validate findings with isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What strategies optimize multi-step synthesis for derivatives with improved pharmacokinetic properties?

- Methodological Answer : Introduce polar groups (e.g., sulfonyl or morpholinosulfonyl) during late-stage functionalization to enhance water solubility. For example, coupling with 4-fluorobenzo[d]thiazol-2-amine via Suzuki-Miyaura cross-coupling improves target specificity . Monitor reaction progress via TLC/HPLC-MS and optimize catalysts (e.g., Pd(PPh₃)₄) for higher yields .

Q. How do researchers validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer : Validate UV-Vis spectrophotometry (λmax ~270 nm) or LC-MS/MS methods per ICH guidelines. Parameters include linearity (R² >0.99), precision (%RSD <2%), and recovery rates (90–110%) in plasma/serum. Internal standards (e.g., deuterated analogs) minimize matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.